N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound. This compound is characterized by its complex molecular structure, which includes a dioxidotetrahydrothiophene ring, a methylfuran moiety, and a methylphenoxyacetamide group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene, methylfuran, and methylphenoxyacetic acid. The synthesis could involve:
Oxidation: of tetrahydrothiophene to form the dioxidotetrahydrothiophene ring.
Alkylation: of the methylfuran with a suitable alkylating agent.
Amidation: reaction to form the final acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized further under strong oxidizing conditions.
Reduction: Reduction reactions could target the dioxidotetrahydrothiophene ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler hydrocarbons or alcohols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide could have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-inflammatory or antimicrobial properties.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H23NO5S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO5S/c1-14-4-3-5-17(10-14)24-12-19(21)20(11-18-7-6-15(2)25-18)16-8-9-26(22,23)13-16/h3-7,10,16H,8-9,11-13H2,1-2H3 |
InChI Key |
UBRTWUKWPFBRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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